molecular formula C69H124N22O19 B599692 AC-Ala-thr-leu-asp-ala-leu-leu-ala-ala-leu-arg-arg-ile-gln-NH2 CAS No. 197230-90-3

AC-Ala-thr-leu-asp-ala-leu-leu-ala-ala-leu-arg-arg-ile-gln-NH2

Cat. No. B599692
M. Wt: 1565.886
InChI Key: ZUALDXYFESKMAR-SMVIZIMZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AC-Ala-thr-leu-asp-ala-leu-leu-ala-ala-leu-arg-arg-ile-gln-NH2, also known as Ac-ATDL-AALL-RRI-NH2, is a synthetic peptide that has been extensively studied for its potential therapeutic applications. It is a 15-amino acid peptide with a cyclic structure, and is derived from the N-terminus of the human immunodeficiency virus (HIV) reverse transcriptase (RT) protein. The peptide has been studied for its ability to modulate various biological processes, including anti-inflammatory, anti-viral, and anti-tumor activities.

Scientific Research Applications

    Scientific Field: Biochemistry

    • Application : The sequence is similar to a part of the chicken hepatic lectin, a membrane receptor for glycoproteins . This lectin is involved in the clearance of glycoproteins from circulation .
    • Method : The complete amino acid sequence of chicken hepatic lectin has been established by analysis of peptides generated by chemical cleavage at methionine or tryptophan residues . Larger BrCN fragments were further digested with trypsin, chymotrypsin, and clostripain .
    • Results : The sequence is the first step toward elucidating the role of chicken hepatic lectin as a receptor for selective endocytosis .

    Scientific Field: Molecular Biology

    • Application : A sequence similar to yours, Ac-tLeu-Asp-H, is a highly effective human caspase-3 inhibitor . Caspase-3 plays a pivotal role as an executioner of apoptosis, hydrolyzing several proteins including the nuclear enzyme poly (ADP-ribose)polymerase (PARP) .
    • Method : Di- and tri-peptidyl aldehydes were synthesized to overcome the susceptibility to proteolysis, the intrinsic instability, and the scarce membrane permeability of the current inhibitors .
    • Results : The most effective caspase-3 inhibitor impairs apoptosis in human DLD-1 colon adenocarcinoma cells .

properties

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1,5-diamino-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C69H124N22O19/c1-17-35(10)52(66(109)82-42(54(71)97)22-23-50(70)94)90-60(103)44(21-19-25-77-69(74)75)83-59(102)43(20-18-24-76-68(72)73)84-63(106)46(27-32(4)5)85-56(99)38(13)79-55(98)37(12)80-61(104)45(26-31(2)3)87-64(107)47(28-33(6)7)86-57(100)39(14)81-62(105)49(30-51(95)96)88-65(108)48(29-34(8)9)89-67(110)53(40(15)92)91-58(101)36(11)78-41(16)93/h31-40,42-49,52-53,92H,17-30H2,1-16H3,(H2,70,94)(H2,71,97)(H,78,93)(H,79,98)(H,80,104)(H,81,105)(H,82,109)(H,83,102)(H,84,106)(H,85,99)(H,86,100)(H,87,107)(H,88,108)(H,89,110)(H,90,103)(H,91,101)(H,95,96)(H4,72,73,76)(H4,74,75,77)/t35-,36-,37-,38-,39-,40+,42-,43-,44-,45-,46-,47-,48-,49-,52-,53-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUALDXYFESKMAR-SMVIZIMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C69H124N22O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1565.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

AC-Ala-thr-leu-asp-ala-leu-leu-ala-ala-leu-arg-arg-ile-gln-NH2

Citations

For This Compound
1
Citations
S ANAND - Amino Acids, Peptides and Proteins: Volume 30, 2007 - books.google.com
… A fragment of p75^* from the carboxyl terminus of the receptor [human NTR (368-381), Ac-Ala-Thr-LeuAsp-Ala-Leu-Leu-Ala-Ala-Leu-Arg-Arg-Ile-Gln-NH2], and a variant form of this …
Number of citations: 0 books.google.com

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